molecular formula C13H11N B075041 9-Methylcarbazole CAS No. 1484-12-4

9-Methylcarbazole

Cat. No. B075041
CAS RN: 1484-12-4
M. Wt: 181.23 g/mol
InChI Key: SDFLTYHTFPTIGX-UHFFFAOYSA-N
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Patent
US04900407

Procedure details

The procedure of Example 3 was followed except that the carbazole was replaced by 71 mg of N-methylcarbazole, whereupon 57 mg of 1,3-diphenylpropane (yield 68%) was isolated.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
71 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1[C:13]2N[C:11]3[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=3)[C:5]=2[CH:4]=[CH:3][CH:2]=1.CN1C2C=CC=CC=2[C:21]2[C:16]1=[CH:17]C=CC=2>>[C:6]1([CH2:5][CH2:4][CH2:3][C:2]2[CH:1]=[CH:13][CH:21]=[CH:16][CH:17]=2)[CH:7]=[CH:8][CH:9]=[CH:10][CH:11]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=CC=2C3=CC=CC=C3NC12
Step Two
Name
Quantity
71 mg
Type
reactant
Smiles
CN1C2=CC=CC=C2C=2C=CC=CC12

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)CCCC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 57 mg
YIELD: PERCENTYIELD 68%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.